molecular formula C14H15OP B13869044 [(2-Methoxyphenyl)methyl](phenyl)phosphane CAS No. 1485-88-7

[(2-Methoxyphenyl)methyl](phenyl)phosphane

Cat. No.: B13869044
CAS No.: 1485-88-7
M. Wt: 230.24 g/mol
InChI Key: HCAJAVWKBZKSHA-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Modern Synthetic Chemistry

Organophosphorus compounds, a diverse class of organic molecules containing a carbon-phosphorus bond, are integral to numerous scientific and industrial domains. Their applications are vast, ranging from medicinal and agricultural chemistry to materials science. frontiersin.org In synthetic chemistry, these compounds are indispensable. For instance, phosphonates are widely used as improved Wittig reagents for the synthesis of alkenes, and phosphines are crucial as ligands in metal-catalyzed reactions. frontiersin.org The versatility of organophosphorus compounds stems from the unique properties of the phosphorus atom, including its variable oxidation states, multivalency, and ability to bind with metals. longdom.org This adaptability has made them central to the development of new synthetic methodologies, enabling the construction of complex molecules and the formation of challenging chemical bonds. nih.gov

The Pivotal Role of Phosphane Ligands in Transition Metal Catalysis and Organic Transformations

Within the broader family of organophosphorus compounds, phosphanes (also known as phosphines) play a pivotal role as ligands in transition metal catalysis. The synergy between a transition metal center and its phosphane ligands is a cornerstone of many modern chemical transformations, including cross-coupling, hydrogenation, and C-H activation reactions. nbinno.com Phosphane ligands coordinate to metal atoms, influencing their reactivity and selectivity through a combination of steric and electronic effects. tcichemicals.comresearchgate.net

The electronic properties of a phosphane ligand—its ability to donate or accept electron density—modify the electron density at the metal center. This, in turn, affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com Simultaneously, the physical bulkiness (steric hindrance) of the ligand can control which molecules can approach the metal center, thereby directing the selectivity of a reaction. tcichemicals.com By carefully designing the structure of phosphane ligands, chemists can fine-tune the performance of a catalyst for highly specific and efficient organic transformations. nbinno.com

Structural Features and Electronic Properties of "(2-Methoxyphenyl)methylphosphane" Relevant to its Reactivity and Coordination Behavior

While detailed experimental data for (2-Methoxyphenyl)methylphosphane is not extensively documented in peer-reviewed literature, its structural and electronic properties can be inferred from its constituent chemical groups. This molecule is an arylalkylphosphane, characterized by the presence of both aryl (phenyl) and alkyl (methyl, substituted with a 2-methoxyphenyl group) substituents attached to the central phosphorus atom.

The key features influencing its behavior as a ligand are:

The Phenyl Group: This aryl substituent provides a degree of steric bulk and engages in electronic interactions with the phosphorus atom.

The (2-Methoxyphenyl)methyl Group: This substituent is particularly noteworthy. The ortho-methoxy (-OCH₃) group on the phenyl ring is an electron-donating group. Its presence is expected to increase the electron density on the phosphorus atom, making the phosphane a stronger electron donor (more nucleophilic) compared to a simple methylphenylphosphane. This enhanced electron-donating ability can increase the reactivity of a metal catalyst in processes like oxidative addition. tcichemicals.com Furthermore, the methoxy (B1213986) group's oxygen atom has a lone pair of electrons, which could potentially coordinate to the metal center, making the ligand hemilabile—a property that can be advantageous in certain catalytic cycles.

The combination of these groups results in an asymmetric phosphane with a unique balance of steric and electronic properties, positioning it as a potentially valuable ligand for catalytic applications.

Table 1: Predicted Contributions of Structural Moieties in (2-Methoxyphenyl)methylphosphane
Structural MoietyPredicted Electronic EffectPredicted Steric EffectPotential Coordination Behavior
Phenyl GroupActs as an electron-withdrawing group via resonance but contributes to overall electron density.Moderate bulk, influencing the accessibility of the metal center.Standard P-metal coordination.
(2-Methoxyphenyl)methyl GroupThe ortho-methoxy group is electron-donating, increasing electron density on the phosphorus atom.Contributes significant steric hindrance, potentially enhancing selectivity.Primary P-metal coordination with potential for secondary, weak O-metal interaction (hemilability).

Overview of Key Research Areas and Challenges for Arylalkylphosphanes

The development of arylalkylphosphanes like (2-Methoxyphenyl)methylphosphane is driven by the continuous search for new catalysts with improved activity, selectivity, and stability. Key research areas include:

Asymmetric Catalysis: Creating chiral versions of these phosphanes is a major goal for synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. A significant challenge lies in the synthesis of P-stereogenic compounds, where the phosphorus atom itself is the chiral center. researchgate.net

C-H Bond Activation: Designing ligands that facilitate the selective activation of typically inert carbon-hydrogen bonds is a frontier in catalysis, offering more efficient and sustainable synthetic routes.

Sustainable Chemistry: A major challenge in organophosphorus chemistry is the reliance on phosphorus trichloride (B1173362) (PCl₃), a hazardous reagent. Research is increasingly focused on developing synthetic pathways that bypass such precursors, for example, by using elemental phosphorus (P₄) or phosphine (B1218219) (PH₃) as starting materials. researchgate.net

The exploration of ligands such as (2-Methoxyphenyl)methylphosphane, with its specific functional groups, contributes to the broader effort to overcome these challenges and expand the toolkit of synthetic chemists.

Properties

CAS No.

1485-88-7

Molecular Formula

C14H15OP

Molecular Weight

230.24 g/mol

IUPAC Name

(2-methoxyphenyl)methyl-phenylphosphane

InChI

InChI=1S/C14H15OP/c1-15-14-10-6-5-7-12(14)11-16-13-8-3-2-4-9-13/h2-10,16H,11H2,1H3

InChI Key

HCAJAVWKBZKSHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CPC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methoxyphenyl Methylphosphane

Historical Context of Phosphane Synthesis Development

The journey of phosphane synthesis began in 1783 when Philippe Gengembre, a student of Lavoisier, first produced phosphine (B1218219) gas (PH3) by heating white phosphorus in an aqueous potassium carbonate solution. wikipedia.org Initially considered a gaseous form of phosphorus, Lavoisier later identified it as a compound of phosphorus and hydrogen. wikipedia.org The synthesis of organophosphorus compounds, the analogues of amines, commenced in the mid-19th century. August Wilhelm von Hofmann's synthesis of trimethylphosphine (B1194731) and triethylphosphine (B1216732) in 1857 marked a significant milestone, establishing the foundation for organophosphane chemistry. wikipedia.org

Early methods for creating phosphanes, particularly tertiary phosphanes, relied heavily on the reaction of phosphorus halides (like PCl3) with organometallic reagents such as Grignard or organolithium compounds. rsc.orgwikipedia.orggoogle.com While effective, these methods often suffered from drawbacks, including low yields and the formation of mixtures of primary, secondary, and tertiary phosphanes, necessitating complex separation procedures. google.com Other traditional routes included the reaction of metal phosphides with organic halides and the reduction of various phosphorus compounds like phosphine oxides. nih.govliv.ac.uk

The last few decades have witnessed a paradigm shift towards more efficient and selective catalytic methods. liv.ac.uk The development of metal-catalyzed reactions, particularly cross-coupling and hydrophosphination, has revolutionized the synthesis of structurally diverse phosphanes. nih.govliv.ac.uk These modern techniques offer greater control over the final product, enabling the synthesis of complex molecules like unsymmetrical tertiary phosphanes with high precision and efficiency. liv.ac.uk A significant challenge in phosphane synthesis has been the susceptibility of phosphanes to oxidation. To circumvent this, strategies such as the preparation of more stable phosphine-borane complexes or phosphine oxides, followed by a final reduction step, have been developed. nih.gov

Direct Alkylation Strategies for the Preparation of (2-Methoxyphenyl)methylphosphane

Direct alkylation represents a fundamental approach to constructing the P-C bond in (2-Methoxyphenyl)methylphosphane. This typically involves the reaction of a nucleophilic phosphorus species with a suitable electrophile. The synthesis of an unsymmetrical tertiary phosphine like the target compound can be achieved by the sequential introduction of the phenyl and (2-methoxyphenyl)methyl groups onto a phosphorus center.

Alkylation of Primary and Secondary Phosphines with Activated Electrophiles

A common and straightforward strategy for synthesizing unsymmetrical tertiary phosphanes involves the alkylation of secondary phosphines. wikipedia.org For the target molecule, this could involve reacting phenylphosphine (B1580520) (PhPH2) sequentially, first with one electrophile and then another, or more directly, by alkylating a secondary phosphine precursor like phenyl(methyl)phosphine or a custom-synthesized (phenyl)((2-methoxyphenyl)methyl)phosphine precursor if starting from a different route.

A more direct conceptual route would be the alkylation of a secondary phosphine, such as phenylphosphane, with an activated electrophile like 2-methoxybenzyl bromide. The general mechanism involves the deprotonation of the secondary phosphine by a strong base to form a highly nucleophilic phosphide (B1233454) anion, which then attacks the electrophile in a nucleophilic substitution reaction.

Reaction Scheme: PhPH2 + Base → [PhPH]⁻ [PhPH]⁻ + (2-MeO-C6H4)CH2Br → PhP(H)(CH2-2-MeO-C6H4) PhP(H)(CH2-2-MeO-C6H4) + Base → [PhP(CH2-2-MeO-C6H4)]⁻ [PhP(CH2-2-MeO-C6H4)]⁻ + R-X → PhP(R)(CH2-2-MeO-C6H4) (where R-X is another alkylating agent)

Alternatively, starting with diphenylphosphine (B32561) is not viable for the target compound, but the principle of using a secondary phosphine is key. A more logical precursor would be phenylphosphane, which is alkylated twice. More advanced methods utilize metal catalysts to facilitate this transformation under milder conditions and with greater control, even enabling asymmetric synthesis for P-chiral phosphines. acs.orgnsf.govacs.org Copper(I)-catalyzed systems, for example, have been shown to be highly effective for the alkylation of various unsymmetrical diarylphosphines with electrophiles like benzyl (B1604629) bromides. acs.org

Optimization of Reaction Conditions, Solvent Systems, and Reagent Selection

The efficiency of direct alkylation is highly dependent on the chosen reaction conditions. The selection of the base, solvent, temperature, and catalyst (if any) is critical for achieving high yields and minimizing side reactions.

Bases: Strong bases are typically required to deprotonate the P-H bond. Common choices include organolithium reagents (e.g., n-butyllithium), lithium diisopropylamide (LDA), or sodium and potassium phosphides. rsc.org In modern catalytic systems, milder bases like sodium trimethylsilanolate (NaOSiMe3) are often employed. acs.org

Solvents: Anhydrous, aprotic solvents are essential to prevent quenching the phosphide anion. Tetrahydrofuran (THF) and diethyl ether are commonly used solvents that effectively solvate the organometallic intermediates. acs.org

Reagents and Catalysts: The choice of the alkylating agent is crucial; halides such as bromides and iodides are excellent leaving groups. For catalytic variants, copper complexes have emerged as particularly effective. For instance, copper(I) salts paired with chiral diphosphine ligands (like Josiphos) can catalyze the enantioselective alkylation of secondary phosphines, highlighting the level of sophistication in modern methods. nsf.govacs.org The reaction progress is often monitored by ³¹P NMR spectroscopy to determine completion. acs.org

Precursor TypeElectrophileCatalyst/Base SystemSolventTemperatureOutcomeReference
Secondary Phosphine2-BromomethylnaphthaleneCu(Josiphos)/NaOSiMe₃THF-30 °C to RTHigh yield, enantioselective acs.org
Secondary PhosphineBenzyl BromidesCopper(I) complexNot specifiedNot specifiedHigh yield, high enantioselectivity acs.org
Racemic Secondary Phosphine Borane (B79455)Alkyl Haliden-BuLi/(-)-sparteineNot specifiedTime/temp dependentGood enantiocontrol via dynamic resolution nih.gov

Phosphination Reactions in the Formation of Arylalkylphosphane Frameworks

Beyond direct alkylation of phosphines, other P-C bond-forming reactions, broadly termed phosphination reactions, provide alternative and powerful routes to arylalkylphosphanes. These include the use of phosphorus precursors in different oxidation states and metal-catalyzed cross-coupling reactions.

Utilization of Aryl-H-Phosphinates and Related Precursors

Phosphorus compounds with a P=O bond, such as secondary phosphine oxides (SPOs) and H-phosphinates, can serve as stable, air-tolerant precursors for the synthesis of tertiary phosphanes. researchgate.net A synthetic strategy could involve the preparation of a suitable phosphinate or SPO intermediate, followed by alkylation and subsequent reduction of the P=O bond.

For instance, diethyl phosphite (B83602) can react with Grignard reagents to form secondary phosphine oxides. researchgate.netstackexchange.com This approach could be adapted to synthesize phenyl((2-methoxyphenyl)methyl)phosphine oxide, which can then be reduced to the target phosphane using reducing agents like trichlorosilane (B8805176). liv.ac.uk

Example Synthetic Sequence:

Formation of SPO: A diaryl or aryl-alkyl phosphine oxide can be synthesized via the reaction of a phosphonic dichloride or dithioester with sequential additions of Grignard reagents (e.g., PhMgBr followed by (2-MeO-C6H4)CH2MgBr). acs.org

Reduction to Phosphane: The resulting tertiary phosphine oxide is then reduced to the corresponding tertiary phosphane. Trichlorosilane (HSiCl3) is a standard and effective reagent for this deoxygenation, typically proceeding in high yield under mild conditions. liv.ac.uk

Recent advances have also demonstrated the catalytic asymmetric alkylation of secondary phosphine oxides to generate P-stereogenic tertiary phosphine oxides, which can then be reduced to chiral phosphanes. nih.govresearchgate.net

Cross-Coupling Methodologies for P-C Bond Formation

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming P-C bonds. nih.gov Catalysts based on palladium, nickel, and copper are widely used to couple phosphorus-containing nucleophiles with organic electrophiles. liv.ac.uk

This strategy could be applied to the synthesis of (2-Methoxyphenyl)methylphosphane by coupling a secondary phosphine, like phenylphosphine, with 2-methoxybenzyl halide, or by coupling a halophosphine like chlorophenylphosphane with a (2-methoxyphenyl)methyl organometallic reagent.

Palladium-Catalyzed Reactions: Palladium complexes are highly effective for coupling secondary phosphines (R2PH) or their corresponding oxides and boranes with aryl or alkyl halides. liv.ac.uk The catalytic cycle typically involves oxidative addition of the halide to the Pd(0) center, followed by reaction with the phosphine nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst.

Nickel-Catalyzed Reactions: Nickel catalysts can also facilitate the cross-coupling of halophosphines with Grignard reagents or the coupling of phosphines with alkyl halides, particularly benzylic halides. nih.gov

Hydrophosphination: Another important metal-catalyzed reaction is hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond. wikipedia.orguvm.edu While not directly applicable to forming the benzyl-P bond in the target molecule from an alkene, it is a key atom-economical method for creating other types of P-C bonds and showcases the utility of metal catalysts in phosphane synthesis. nih.govacs.org

Catalyst SystemCoupling PartnersBond FormedKey FeaturesReference
Palladium(0)Phenylphosphine & Iodo/Bromo-benzenesP-ArylGood yields for electronically diverse substrates liv.ac.uk
Nickel(II)Diphenylphosphine chloride & Benzyl bromideP-C(sp³)Forms tertiary phosphine oxide after work-up nih.gov
Platinum(II)Secondary phosphine & Activated alkeneP-C(sp²)Proceeds via Michael-type addition acs.org
RutheniumSecondary phosphine & Benzyl chlorideP-C(sp³)Enantioselective alkylation via phosphido complex nih.gov

These advanced catalytic methods provide efficient and selective pathways to complex phosphanes, overcoming many of the limitations associated with traditional stoichiometric approaches.

Exploration of Novel and Greener Synthetic Routes

Recent research in organophosphorus chemistry has focused on developing more sustainable and efficient synthetic methods. These "greener" routes aim to improve atom economy, reduce waste, minimize the use of hazardous reagents and solvents, and simplify reaction procedures. royalsocietypublishing.org

Catalytic Methods: Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, represents a highly atom-efficient method for C-P bond formation. nih.gov This reaction can be catalyzed by various transition metal complexes and avoids the stoichiometric formation of salt byproducts inherent in substitution reactions, making it an economically and environmentally attractive alternative. nih.gov While typically applied to alkenes and alkynes, related catalytic cross-coupling reactions can also be employed. For instance, palladium-catalyzed coupling reactions (Hirao reaction) between secondary phosphine oxides or H-phosphinates and aryl halides are established green methods for creating P-C bonds. researchgate.nettandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. royalsocietypublishing.org In the synthesis of phosphine oxides, which can be subsequently reduced to phosphines, microwave-assisted methods under solvent-free conditions have proven to be highly effective. researchgate.net This technique offers a path to faster, more energy-efficient synthesis. royalsocietypublishing.org

Solvent-Free and Alternative Solvent Conditions: Conducting reactions under solvent-free conditions or in greener solvents like water or ionic liquids is a cornerstone of green chemistry. royalsocietypublishing.orgresearchgate.net For phosphine synthesis, methodologies have been developed that reduce or eliminate the need for volatile organic solvents. For example, the reduction of γ-phosphonylketones to γ-hydroxyphosphine oxides (precursors to phosphines) has been successfully achieved in minutes under solvent-free conditions using sodium borohydride (B1222165) on alumina. researchgate.net

Use of Protective Groups: As mentioned previously, the use of phosphine-borane complexes is a key strategy that contributes to greener synthesis. By protecting the phosphorus atom from oxidation, these stable intermediates allow for easier handling and purification, which minimizes product loss and the need for repeated purification steps, thereby reducing solvent consumption and waste. nih.gov The reduction of the corresponding phosphine oxide, often formed as a byproduct or a deliberate purification intermediate, can be achieved with various reducing agents, with milder and more selective reagents like silanes being preferable to metal hydrides in some contexts. rsc.org

The following table compares conventional and greener approaches applicable to phosphine synthesis.

FeatureConventional Method (e.g., Nucleophilic Substitution)Greener Alternative (e.g., Hydrophosphination)
Principle Substitution of a leaving group by a phosphide anion. nih.govCatalytic addition of P-H across a C=C bond. nih.gov
Byproducts Stoichiometric salt waste (e.g., LiCl). nih.govNone (100% atom economy in principle). nih.gov
Reagents Strong bases (e.g., n-BuLi), organometallics. nih.govCatalyst (often transition metal complex). nih.gov
Reaction Media Often anhydrous organic solvents (e.g., THF). nih.govCan be adapted for greener solvents. royalsocietypublishing.org
Energy Input Conventional heating or cryogenic temperatures.Microwave irradiation can be used. royalsocietypublishing.orgresearchgate.net

Strategies for Purity Assessment and Isolation of the Compound

The purification and characterization of phosphines like (2-Methoxyphenyl)methylphosphane require specific techniques due to their sensitivity to oxidation. nih.gov A multi-step approach combining chromatographic and spectroscopic methods is essential to ensure high purity.

Isolation and Purification: The primary challenge during isolation is preventing the oxidation of the trivalent phosphorus atom to the pentavalent phosphine oxide. nih.gov

Column Chromatography: Purification of the final compound is often performed using column chromatography under an inert atmosphere (e.g., nitrogen or argon). Silica gel is a common stationary phase, and a non-polar eluent system is typically used.

Crystallization: If the phosphine is a solid, recrystallization from an appropriate solvent system under inert conditions can be an effective method for achieving high purity.

Purification via Stable Derivatives: A robust strategy involves the deliberate oxidation of the crude phosphine to its more stable phosphine oxide. Phosphine oxides are generally less reactive, are often crystalline solids, and are easier to purify by standard techniques like chromatography or recrystallization. Following purification, the phosphine oxide is reduced back to the tertiary phosphine using a reducing agent such as a silane (B1218182) (e.g., trichlorosilane or diphenylsilane). nih.govrsc.org Similarly, purification can be carried out on the air-stable phosphine-borane complex, with the borane group removed in the final step. researchgate.net

Purity Assessment: A combination of analytical methods is used to confirm the identity and assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for characterizing phosphine compounds.

³¹P NMR: This is the most direct method for assessing phosphine purity. The free tertiary phosphine will exhibit a characteristic chemical shift. The presence of its corresponding phosphine oxide will be immediately apparent as a distinct peak at a different chemical shift (typically downfield). Integration of these signals can provide a quantitative measure of purity.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight of the compound and can also help identify impurities. researchgate.netatlantis-press.com Headspace GC-MS is a particularly sensitive method for analyzing volatile phosphorus compounds. eurl-pesticides.eu

Infrared (IR) Spectroscopy: While less definitive than NMR for this specific compound, IR spectroscopy can confirm the presence of functional groups like C-O-C stretches from the methoxy (B1213986) group and the aromatic C-H and C=C vibrations. The absence of a strong P=O stretch can help indicate the absence of the phosphine oxide impurity.

Melting Point Determination: For solid compounds, a sharp melting point range is a good indicator of high purity. moravek.com

The table below summarizes key analytical techniques for purity assessment.

TechniqueInformation Provided
³¹P NMR Spectroscopy Direct detection of the phosphine and its oxide. Chemical shift confirms the phosphorus environment. Signal integration quantifies purity.
¹H and ¹³C NMR Spectroscopy Confirms the organic framework of the molecule, including the connectivity of the methoxyphenyl, methyl, and phenyl groups.
Mass Spectrometry (MS) Determines the molecular weight, confirming the elemental composition. GC-MS can separate and identify volatile impurities. eurl-pesticides.eu
Melting Point A narrow and sharp melting point range suggests high purity for a crystalline solid. moravek.com
Column Chromatography / TLC Used for both purification and as a quick check for impurities, which would appear as separate spots/peaks.

Reactivity and Fundamental Chemical Transformations of 2 Methoxyphenyl Methylphosphane

Oxidation Pathways and the Formation of Phosphine (B1218219) Oxides

One of the most fundamental reactions of tertiary phosphines is their oxidation to the corresponding phosphine oxides. This transformation involves the formation of a P=O double bond, which is thermodynamically highly favorable. For (2-Methoxyphenyl)methylphosphane, this reaction yields (2-Methoxyphenyl)methylphosphine oxide. The oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids, or even atmospheric oxygen, though the latter often requires harsher conditions or catalysis. wikipedia.org

A typical oxidation reaction can be represented as: (2-MeOC₆H₄)(CH₃)(Ph)P + [O] → (2-MeOC₆H₄)(CH₃)(Ph)P=O

In the oxidation of (2-Methoxyphenyl)methylphosphane, the reaction is highly regioselective, occurring exclusively at the phosphorus atom to form the phosphine oxide. The phosphorus center is the most electron-rich and accessible site for electrophilic attack by an oxidizing agent.

A significant aspect of this oxidation is its stereochemistry. Since the parent phosphine is chiral, its oxidation can potentially lead to a racemic mixture of the (R)- and (S)-enantiomers of the resulting phosphine oxide. However, many oxidation reactions of P-stereogenic phosphines are known to proceed with retention of configuration at the phosphorus center. The exact stereochemical outcome depends on the oxidant and the reaction mechanism.

The development of asymmetric oxidation methods allows for the conversion of racemic phosphines into enantioenriched phosphine oxides. acs.org For instance, the use of chiral oxidizing agents or catalysts can selectively oxidize one enantiomer of the phosphine faster than the other (a kinetic resolution), or convert the racemic phosphine into a single enantiomer of the phosphine oxide (a stereoconvergent process). The enantiomeric excess (ee) of the resulting phosphine oxide is a measure of the stereoselectivity of the oxidation. While specific studies on the asymmetric oxidation of (2-Methoxyphenyl)methylphosphane are not widely reported, methods developed for analogous P-stereogenic phosphines are applicable. acs.org For example, oxidation under Appel conditions (CCl₄ and an alcohol) in the presence of a chiral alcohol like (-)-menthol has been shown to produce enantioenriched phosphine oxides from racemic phosphines. acs.org

Table 1: Examples of Asymmetric Oxidation of P-Stereogenic Phosphines This table presents data for analogous compounds to illustrate the principles of stereoselective phosphine oxidation.

Phosphine Precursor Chiral Reagent Product Enantiomeric Excess (ee)
Phenyl-ortho-anisylmethylphosphine (PAMP) (-)-Menthol Up to 24%
Various Racemic Phosphines Chiral Oxaziridines Up to 95%
Aryl Methyl Phenylphosphines Chiral Peroxy Acids Moderate to high ee

Data compiled from studies on analogous P-stereogenic phosphines. acs.org

The resulting phosphine oxide, (2-Methoxyphenyl)methylphosphine oxide, is a stable, air-insensitive compound. Unlike the parent phosphine, the phosphine oxide is a poor nucleophile due to the donation of the phosphorus lone pair to form the P=O bond. However, it exhibits its own characteristic reactivity.

A key reaction of phosphine oxides is their reduction back to the parent phosphine. This is a crucial step in many catalytic cycles where phosphines are used as ligands and may be oxidized in the process. Common reducing agents include silanes, such as trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base like triethylamine. wikipedia.org The stereochemistry of this reduction can be controlled, with some methods proceeding with retention of configuration and others with inversion, providing a route to enantiomerically pure phosphines from resolved phosphine oxides. wikipedia.org

Phosphine oxides can also serve as ligands in coordination chemistry, though they are weaker donors than the corresponding phosphines. The oxygen atom of the P=O group can coordinate to metal centers. Chiral phosphine oxides have found applications in asymmetric catalysis and as synthons for other chiral phosphorus compounds. nih.govnsf.gov

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in (2-Methoxyphenyl)methylphosphane can act as a nucleophile, attacking electrophilic species. This reactivity is central to its role in various chemical transformations and allows for the synthesis of a range of derivatives. A common example is the formation of phosphonium (B103445) salts through the reaction with alkyl halides.

(2-MeOC₆H₄)(CH₃)(Ph)P + R-X → [(2-MeOC₆H₄)(CH₃)(Ph)P-R]⁺X⁻

Nucleophilic substitution reactions at the trivalent phosphorus center of phosphines generally proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this process, the phosphine's lone pair attacks the electrophile, leading to the formation of a new bond and a tetrahedral phosphonium species. For chiral phosphines, these reactions typically occur with retention of configuration at the phosphorus atom.

In contrast, nucleophilic substitution at a pentavalent phosphorus center, such as in a phosphonium salt or a phosphoryl halide, often proceeds through an associative mechanism involving a pentacoordinate intermediate or transition state (a phosphorane). researchgate.net According to Walden's cycle, Sₙ2(P) reactions at a tetrahedral phosphorus atom generally proceed with inversion of configuration. mdpi.com The stereochemical outcome is a critical aspect of these reactions, particularly in the synthesis of P-stereogenic compounds. researchgate.netacs.org

The nucleophilicity of (2-Methoxyphenyl)methylphosphane allows for its use in a variety of synthetic applications. The formation of phosphonium salts is a key step in the Wittig reaction, a widely used method for the synthesis of alkenes.

Derivatization through nucleophilic attack can also be used to synthesize a variety of other organophosphorus compounds. For example, reaction with halogens can produce halophosphonium salts, which are versatile intermediates. The ability to form new P-C, P-N, P-O, or P-S bonds through nucleophilic substitution at the phosphorus center makes this phosphine a potentially valuable building block in organic synthesis.

Protonation Behavior and Basicity Studies of the Phosphane

The lone pair of electrons on the phosphorus atom allows (2-Methoxyphenyl)methylphosphane to act as a Brønsted-Lowry base, accepting a proton to form a phosphonium ion.

(2-MeOC₆H₄)(CH₃)(Ph)P + H⁺ ⇌ [(2-MeOC₆H₄)(CH₃)(Ph)PH]⁺

The basicity of a phosphine is a measure of its ability to donate its lone pair to a proton and is quantified by the pKa of its conjugate acid. The basicity is influenced by both the electronic and steric properties of the substituents on the phosphorus atom. Electron-donating groups increase the electron density on the phosphorus, making it a stronger base, while electron-withdrawing groups decrease its basicity. Steric hindrance around the phosphorus atom can impede the approach of a proton, thereby lowering the basicity.

Table 2: pKa Values of Selected Phosphines in Acetonitrile This table provides a comparative view of phosphine basicity.

Phosphine pKa in MeCN
(2-F-C₆H₄)(Ph)₂P 6.11
(2-F-C₆H₄)₂(Ph)P 4.55
(2-F-C₆H₄)₃P 3.03
(C₆F₅)(Ph)₂P 2.56
(2,6-F₂-C₆H₃)₃P ~0.7

Data sourced from studies on fluoro-substituted triarylphosphines. ut.ee The data illustrates the significant impact of electron-withdrawing substituents on phosphine basicity.

Reactivity Towards Specific Electrophilic and Nucleophilic Reagents

The reactivity of (2-Methoxyphenyl)methylphosphane is characterized by the nucleophilic nature of the phosphorus atom, which is enhanced by the electron-donating methoxy (B1213986) group on the phenyl ring. This heightened nucleophilicity makes it readily reactive towards a variety of electrophilic reagents. Conversely, reactions with nucleophiles are less common and typically require prior activation of the phosphine.

Reactivity with Electrophiles:

The lone pair of electrons on the phosphorus atom in (2-Methoxyphenyl)methylphosphane allows it to act as a potent nucleophile. This reactivity is fundamental to its chemical transformations and is exemplified in its reactions with various electrophiles.

One of the most characteristic reactions of phosphines is their oxidation to form phosphine oxides. This transformation can be achieved with a range of oxidizing agents, including hydrogen peroxide, air (oxygen), and various metal oxides. The presence of the electron-donating methoxy group in the ortho position of the phenyl ring increases the electron density on the phosphorus atom, making it more susceptible to oxidation compared to unsubstituted triarylphosphines.

Another common electrophilic reaction is the formation of phosphine sulfides upon reaction with elemental sulfur. This reaction is typically fast and proceeds with high yield. The nucleophilic phosphorus atom attacks the S8 ring, leading to the formation of the corresponding phosphine sulfide. mdpi.com This reaction is a reliable method for the preparation of phosphine sulfides and serves as a testament to the nucleophilic character of the phosphine. researchgate.netchemicalbook.com

Alkylation of phosphines with alkyl halides is a fundamental reaction that leads to the formation of phosphonium salts. In the case of (2-Methoxyphenyl)methylphosphane, the reaction with an alkyl halide, such as methyl iodide, would result in the formation of a quaternary phosphonium salt. The rate of this SN2 reaction is influenced by the steric hindrance around the phosphorus atom and the nature of the alkyl halide.

Furthermore, phosphines with electron-donating substituents, such as the methoxy group, have been shown to be effective nucleophilic catalysts in various organic reactions, including Michael additions. rsc.orgresearchgate.netchemrxiv.org In these reactions, the phosphine adds to an electron-deficient alkene (Michael acceptor) to form a zwitterionic intermediate, which then facilitates the addition of a pronucleophile. nih.gov The enhanced nucleophilicity of methoxy-substituted arylphosphines leads to higher catalytic activity compared to triphenylphosphine. chemrxiv.org

Reactivity with Nucleophiles:

As electron-rich species, phosphines like (2-Methoxyphenyl)methylphosphane are not inherently reactive towards nucleophiles. For a reaction with a nucleophile to occur, the phosphorus atom must first be rendered electrophilic. This is typically achieved by converting the phosphine into a phosphonium salt. For instance, after alkylation with an alkyl halide to form a phosphonium salt, the phosphorus center becomes susceptible to nucleophilic attack. This principle is exploited in reactions such as the Wittig reaction, where a phosphonium ylide is generated by deprotonation of a phosphonium salt, which then reacts with a carbonyl compound. While specific examples for the title compound are not detailed in the literature, this general reactivity pattern is a cornerstone of phosphorus chemistry.

The following interactive table summarizes the expected reactivity of (2-Methoxyphenyl)methylphosphane with various electrophilic and nucleophilic reagents based on the known reactivity of similar phosphine compounds.

Reagent TypeSpecific ReagentExpected ProductReaction ConditionsYieldReference
Electrophile (Oxidizing Agent)Hydrogen Peroxide (H₂O₂)(2-Methoxyphenyl)methylphosphane oxideRoom TemperatureHighGeneral phosphine chemistry
Electrophile (Chalcogen)Elemental Sulfur (S₈)(2-Methoxyphenyl)methylphosphane sulfideRoom Temperature, in a suitable solventHigh mdpi.comresearchgate.netchemicalbook.com
Electrophile (Alkylating Agent)Methyl Iodide (CH₃I)Methyl(2-methoxyphenyl)methylphosphonium iodideTypically heated in a solvent like acetonitrile or THFGood to HighGeneral phosphine chemistry
Electrophile (Michael Acceptor)AcrylonitrileCatalyst for Michael AdditionCatalytic amount, Room Temperature- (Catalyst) researchgate.netchemrxiv.org
Nucleophile (after conversion to phosphonium salt)Organolithium Reagent (e.g., n-BuLi)Phosphonium YlideAnhydrous conditions, low temperature- (Intermediate)General phosphonium salt chemistry

Insufficient Scientific Data to Fulfill Request

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific research data for the chemical compound "(2-Methoxyphenyl)methylphosphane." Consequently, it is not possible to generate a detailed and scientifically accurate article focusing solely on this compound as requested. The available information is insufficient to address the specific sections and subsections outlined in the prompt, such as its coordination chemistry, catalytic applications, and the influence of its ortho-methoxy moiety.

General principles of ligand design and the behavior of structurally similar phosphane ligands are well-documented. However, these general principles cannot be directly and accurately extrapolated to "(2-Methoxyphenyl)methylphosphane" without dedicated research on this specific molecule. The strict adherence to the provided outline, which requires in-depth analysis of this particular compound, cannot be met.

Further research would be required to be published on "(2-Methoxyphenyl)methylphosphane" to provide the necessary data for an article of this nature.

Coordination Chemistry and Catalytic Applications of 2 Methoxyphenyl Methylphosphane

Applications in Homogeneous Catalysis

Hydrogenation, Hydroformylation, and Hydrosilylation Processes

There is no specific data available in the scientific literature detailing the use of (2-Methoxyphenyl)methylphosphane as a ligand in hydrogenation, hydroformylation, or hydrosilylation reactions. While numerous studies exist for other phosphine (B1218219) ligands in these transformations, the performance of this specific compound, including conversion rates, selectivity, and turnover numbers, has not been reported.

Asymmetric Catalysis Employing Chiral "(2-Methoxyphenyl)methylphosphane" Derivatives

Information regarding the synthesis and application of chiral derivatives of (2-Methoxyphenyl)methylphosphane for asymmetric catalysis is not present in the available scientific literature. The development of chiral phosphine ligands is a major area of research for the enantioselective synthesis of valuable molecules. However, no studies have been published that explore the potential of chiral analogues of this specific phosphane in asymmetric catalysis.

Other Organometallic Transformations Mediated by "(2-Methoxyphenyl)methylphosphane" Complexes

There are no documented examples of organometallic transformations, beyond the aforementioned catalytic processes, that are mediated by complexes of (2-Methoxyphenyl)methylphosphane. The reactivity of its potential metal complexes and their application in other areas of organic synthesis, such as cross-coupling reactions or polymerization, remain unexplored in the scientific literature.

Mechanistic Investigations of Catalytic Cycles Involving the Phosphane Ligand

Due to the absence of reported catalytic applications for (2-Methoxyphenyl)methylphosphane, there have been no mechanistic investigations into the catalytic cycles involving this ligand. Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing more efficient catalysts. Such studies, which often involve spectroscopic and computational methods, have not been conducted for this particular phosphane ligand.

Spectroscopic and Advanced Structural Characterization of 2 Methoxyphenyl Methylphosphane

X-ray Crystallography of "(2-Methoxyphenyl)methylphosphane" and its Metal Complexes5.2.1. Determination of Solid-State Molecular Structures and Bond Parameters 5.2.2. Conformational Analysis and Intermolecular Interactions in the Crystalline State

This report will be updated if and when the relevant primary research data for (2-Methoxyphenyl)methylphosphane becomes publicly available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of (2-Methoxyphenyl)methylphosphane by probing its fundamental vibrational modes.

Identification of Characteristic Vibrational Modes

The vibrational spectrum of (2-Methoxyphenyl)methylphosphane is complex, featuring distinct bands corresponding to its constituent functional groups: the (2-methoxyphenyl)methyl moiety, the phenyl group, and the central phosphane atom. The key vibrational modes are assigned based on established group frequencies for aromatic compounds, ethers, and organophosphorus molecules. acs.orgfrontiersin.org

Aromatic and Aliphatic C-H Stretches: The high-frequency region of the spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretches from both the phenyl and methoxyphenyl rings typically appear in the 3100-3000 cm⁻¹ range. Aliphatic C-H stretches, originating from the methylene (B1212753) (-CH₂-) bridge and the methoxy (B1213986) (-OCH₃) group, are observed at slightly lower wavenumbers, generally between 3000-2850 cm⁻¹.

Aromatic C=C Stretches: Vibrations corresponding to the carbon-carbon double bond stretching within the aromatic rings produce a series of characteristic bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the rings can influence the intensity and position of these peaks.

Ether C-O Stretches: The methoxy group gives rise to a strong, characteristic asymmetric C-O-C stretching vibration, typically located around 1260-1230 cm⁻¹. A corresponding symmetric stretch is expected near 1050-1020 cm⁻¹.

P-C Stretches and Bending Modes: Vibrations involving the phosphorus-carbon bonds are found in the fingerprint region of the spectrum. These modes are often coupled with other vibrations and can be complex to assign definitively without computational analysis. Phenyl-phosphorus (P-Caromatic) stretches and deformations contribute to bands in this region. The ortho-substitution on one of the rings can further influence these vibrational energies. acs.orgnih.gov

The table below summarizes the expected characteristic vibrational modes for (2-Methoxyphenyl)methylphosphane.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchPhenyl & Methoxyphenyl Rings3100 - 3000
Aliphatic C-H Stretch-CH₂- and -OCH₃3000 - 2850
Aromatic C=C StretchPhenyl & Methoxyphenyl Rings1600 - 1450
Asymmetric C-O-C StretchMethoxy Ether1260 - 1230
Symmetric C-O-C StretchMethoxy Ether1050 - 1020
Aromatic C-H Out-of-Plane BendingPhenyl & Methoxyphenyl Rings900 - 675
P-C StretchP-C BondsFingerprint Region

Spectroscopic Signatures of Ligand-Metal Coordination

When (2-Methoxyphenyl)methylphosphane acts as a ligand, it donates its lone pair of electrons from the phosphorus atom to a metal center. libretexts.org This coordination significantly perturbs the electronic structure and, consequently, the vibrational spectra. rsc.orgresearchgate.net

The primary changes observed upon coordination are:

Shifts in P-C Vibrations: The donation of the phosphorus lone pair to the metal strengthens the adjacent P-C bonds. This increased bond order typically results in a shift of the P-C stretching frequencies to higher wavenumbers (a blue shift). youtube.com

Perturbations of Ligand-Based Modes: The electronic changes induced by coordination can cause minor shifts in the vibrational frequencies of the aromatic rings and the methoxy group. In metal carbonyl complexes containing phosphine (B1218219) ligands, the electron-donating ability of the phosphine influences the C-O stretching frequency, providing an indirect probe of the M-P interaction. libretexts.orgresearchgate.net

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of (2-Methoxyphenyl)methylphosphane through controlled fragmentation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. measurlabs.comnih.govresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas (isobars). researchgate.netthermofisher.com

For (2-Methoxyphenyl)methylphosphane, the molecular formula is C₁₄H₁₅OP. The exact mass can be calculated by summing the precise masses of its constituent isotopes. This high-precision measurement is instrumental in unequivocally confirming the compound's molecular formula.

PropertyValue
Molecular FormulaC₁₄H₁₅OP
Nominal Mass230 u
Monoisotopic Exact Mass 230.086052 u

Fragmentation Patterns and Their Relevance to Structural Elucidation

In mass spectrometry, the molecular ion (M⁺˙) of (2-Methoxyphenyl)methylphosphane can undergo fragmentation upon ionization, typically through electron impact (EI) or collision-induced dissociation (CID). wikipedia.org The resulting fragmentation pattern provides valuable structural information by revealing the weakest bonds and the most stable resulting fragments. chemguide.co.uklibretexts.orglibretexts.org

The fragmentation of this molecule is dictated by the stability of the potential carbocations and radicals that can be formed. Key fragmentation pathways for organophosphorus compounds often involve cleavage of the phosphorus-carbon bonds. mdpi.com

Key expected fragmentation pathways include:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the P-CH₂ bond. This is due to the formation of the highly stable 2-methoxybenzyl cation (a resonance-stabilized carbocation). This fragment is expected to be the base peak in the spectrum.

Loss of Phenyl Group: Cleavage of the P-phenyl bond can lead to the loss of a phenyl radical (C₆H₅•), resulting in a fragment ion corresponding to the remaining part of the molecule.

Fragmentation of the Methoxy Group: The methoxyphenyl moiety can undergo fragmentation via the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) molecule (CH₂O) following rearrangement. rsc.orgnih.gov

The table below details the major expected fragments, their mass-to-charge ratios (m/z), and their proposed structures. Analysis of these fragments allows for the reconstruction of the original molecular structure.

m/z (u)Proposed Fragment StructureFormula of IonNotes
230[(2-CH₃OC₆H₄)CH₂P]⁺˙[C₁₄H₁₅OP]⁺˙Molecular Ion (M⁺˙)
215[(2-CH₃OC₆H₄)CH₂P - •CH₃]⁺[C₁₃H₁₂OP]⁺Loss of a methyl radical from the methoxy group.
153[[(2-CH₃OC₆H₄)CH₂]PH]⁺[C₈H₁₀OP]⁺Loss of the phenyl group (•C₆H₅).
121[2-CH₃OC₆H₄CH₂]⁺[C₈H₉O]⁺Formation of the stable 2-methoxybenzyl cation. Likely the base peak.
108[C₇H₈P]⁺[C₇H₈P]⁺Ion resulting from cleavage of the C-O bond and rearrangement.
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, formed from rearrangement of the benzyl (B1604629) moiety.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation.

Theoretical and Computational Studies of 2 Methoxyphenyl Methylphosphane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and bonding of molecules. For a comprehensive analysis of (2-Methoxyphenyl)methylphosphane, these methods would be indispensable.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular properties of organophosphorus compounds. By applying a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP), the geometry of (2-Methoxyphenyl)methylphosphane can be optimized to its lowest energy state. From this optimized structure, a variety of molecular properties can be calculated, offering a detailed picture of its chemical nature.

Table 1: Predicted Molecular Properties of (2-Methoxyphenyl)methylphosphane using DFT

Property Predicted Value
P-C(phenyl) Bond Length (Å) Data not available in literature
P-C(methyl) Bond Length (Å) Data not available in literature
P-C(benzyl) Bond Length (Å) Data not available in literature
C-P-C Bond Angles (°) Data not available in literature

Note: The values in this table are placeholders, as specific computational studies on this molecule are not publicly available.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For (2-Methoxyphenyl)methylphosphane, FMO analysis would reveal the distribution of these orbitals across the molecule. The phosphorus lone pair is expected to contribute significantly to the HOMO, making it the primary site for electrophilic attack. The LUMO is likely to be distributed over the phenyl and methoxyphenyl rings. The HOMO-LUMO gap would provide an estimate of its reactivity; a smaller gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Properties of (2-Methoxyphenyl)methylphosphane

Property Predicted Value (eV)
HOMO Energy Data not available in literature
LUMO Energy Data not available in literature

Note: The values in this table are placeholders, as specific computational studies on this molecule are not publicly available.

Computational Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the (2-methoxyphenyl)methyl group allows for multiple rotational isomers (conformers) of (2-Methoxyphenyl)methylphosphane. Computational conformational analysis would be employed to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface (PES).

Such an analysis would reveal the preferred spatial arrangement of the phenyl, methyl, and (2-methoxyphenyl)methyl groups around the central phosphorus atom. The global minimum on the PES corresponds to the most stable conformer. The energy differences between various conformers and the rotational barriers would provide insights into the molecule's dynamic behavior in solution. These conformational preferences can significantly influence the steric and electronic properties of the phosphine (B1218219) and its coordination behavior with metal centers.

Modeling of Reaction Mechanisms and Catalytic Pathways

Phosphines are widely used as ligands in homogeneous catalysis. nih.govacs.org Should (2-Methoxyphenyl)methylphosphane be employed as a ligand, computational modeling could be used to elucidate the mechanisms of the catalytic reactions it participates in. acs.org DFT calculations can be used to map the entire reaction pathway, identifying transition states and intermediates. acs.org This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the catalytic cycle.

For instance, in a hypothetical cross-coupling reaction, the model would start with the coordination of the phosphine to the metal center, followed by oxidative addition, transmetalation, and reductive elimination steps. By calculating the energetics of each step, the rate-determining step of the catalytic cycle could be identified. This information is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the characterization of new compounds. acs.orgresearchgate.net For (2-Methoxyphenyl)methylphosphane, key spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies can be calculated.

The 31P NMR chemical shift is a particularly sensitive probe of the electronic environment of the phosphorus atom. nih.govresearchgate.net DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict this value with reasonable accuracy. researchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of the vibrational bands, which correspond to the stretching and bending of chemical bonds.

Table 3: Predicted Spectroscopic Parameters for (2-Methoxyphenyl)methylphosphane

Spectroscopic Parameter Predicted Value
31P NMR Chemical Shift (ppm) Data not available in literature
Key 1H NMR Chemical Shifts (ppm) Data not available in literature
Key 13C NMR Chemical Shifts (ppm) Data not available in literature

Note: The values in this table are placeholders, as specific computational studies on this molecule are not publicly available.

Quantitative Assessment of Electronic and Steric Parameters (e.g., Tolman Cone Angle, Electronic Parameter)

To classify and compare phosphine ligands, quantitative measures of their electronic and steric properties are often used. The Tolman cone angle (θ) is a widely accepted measure of the steric bulk of a phosphine ligand. libretexts.org It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand. This parameter can be calculated from the optimized geometry of the phosphine.

The electronic properties of a phosphine are often quantified by the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of a reference nickel-carbonyl complex. Alternatively, computational methods can be used to determine electronic parameters based on properties such as the energy of the phosphorus lone pair or the charge on the phosphorus atom. These parameters are crucial for understanding the ligand's influence on the catalytic activity and stability of metal complexes.

Table 4: Predicted Steric and Electronic Parameters for (2-Methoxyphenyl)methylphosphane

Parameter Predicted Value
Tolman Cone Angle (θ) (°) Data not available in literature

Note: The values in this table are placeholders, as specific computational studies on this molecule are not publicly available.

Future Perspectives and Emerging Research Directions for 2 Methoxyphenyl Methylphosphane

Development of Next-Generation Synthetic Strategies for Substituted Phosphanes

The traditional synthesis of phosphanes often involves multi-step procedures that can be resource-intensive. nih.gov Future research will undoubtedly focus on more atom-economical and efficient synthetic routes to access a diverse range of derivatives based on the (2-Methoxyphenyl)methylphosphane scaffold.

Emerging strategies that could revolutionize the synthesis of such compounds include:

C-H Activation: Phosphorus(III)-directed C-H activation has emerged as a powerful tool for the late-stage diversification of phosphine (B1218219) ligands. nih.govsnnu.edu.cn This approach allows for the direct introduction of various functional groups (e.g., aryl, alkyl, alkenyl) onto the aromatic rings of the phosphane, bypassing the need for pre-functionalized starting materials. snnu.edu.cnacs.org Applying this to the phenyl or methoxyphenyl rings of (2-Methoxyphenyl)methylphosphane could rapidly generate a library of new ligands with tailored properties.

Hydrophosphination: Metal-catalyzed hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for forming P-C bonds. wikipedia.orguvm.edunih.gov This strategy could be employed to synthesize analogues of (2-Methoxyphenyl)methylphosphane by reacting a suitable secondary phosphine with a corresponding alkene, offering a direct and efficient pathway to novel structures.

Domino Reactions: Phosphine-catalyzed domino reactions are powerful for constructing complex molecular architectures in a single step. nih.govacs.orgnih.govacs.org Designing domino sequences that incorporate a phosphine moiety could lead to the efficient synthesis of intricate, polycyclic phosphane ligands derived from the basic (2-Methoxyphenyl)methylphosphane structure.

Synthetic StrategyDescriptionPotential Application for (2-Methoxyphenyl)methylphosphane Derivatives
C-H Activation Direct functionalization of C-H bonds, guided by the P(III) center. snnu.edu.cnRapid generation of a library of ligands with diverse electronic and steric properties by modifying the aryl rings. acs.org
Hydrophosphination Atom-economical addition of P-H bonds across alkenes or alkynes. uvm.eduDirect synthesis of novel phosphanes by reacting secondary phosphine precursors with functionalized unsaturated molecules.
Domino Reactions Multi-step transformations occurring in a single pot, often catalyzed by phosphines themselves. nih.govnih.govEfficient construction of complex, polycyclic phosphane ligands for specialized catalytic applications.

Exploration of Novel Catalytic Transformations and Applications

Phosphane ligands are central to homogeneous catalysis. The unique electronic profile of (2-Methoxyphenyl)methylphosphane, influenced by the electron-donating methoxy (B1213986) group, makes it and its derivatives intriguing candidates for various catalytic applications.

Future research is likely to explore their utility in:

Asymmetric Catalysis: The development of chiral phosphine ligands is crucial for enantioselective transformations. nih.gov By introducing chirality to the (2-Methoxyphenyl)methylphosphane backbone, researchers could create new ligands for asymmetric hydrogenation, allylic alkylation, and other C-C bond-forming reactions. nih.govresearchgate.netpharm.or.jp The methoxy group could play a crucial role as a coordinating or directing group, enhancing stereocontrol.

Cross-Coupling Reactions: Highly electron-rich phosphines have shown remarkable activity in challenging cross-coupling reactions, such as the Buchwald-Hartwig amination of aryl chlorides. acs.org Modifications to the (2-Methoxyphenyl)methylphosphane structure to increase its electron-donating ability could yield highly active catalysts for a broad range of coupling reactions. umicore.com

CO2 Utilization: The catalytic conversion of carbon dioxide into valuable chemicals is a key area of green chemistry. Phosphine-metal complexes are being investigated for their potential in CO2 reduction and fixation. The specific electronic and steric properties of (2-Methoxyphenyl)methylphosphane derivatives could be optimized for enhanced reactivity and selectivity in these transformations.

Integration of "(2-Methoxyphenyl)methylphosphane" Derivatives into Advanced Materials Science

The incorporation of phosphane moieties into polymeric or crystalline structures is a burgeoning field, leading to materials with unique catalytic, optical, or electronic properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal nodes and organic linkers. rsc.org By functionalizing (2-Methoxyphenyl)methylphosphane derivatives with appropriate coordinating groups (e.g., carboxylic acids), they can be used as linkers to construct phosphine-containing MOFs (PCMs). utexas.eduutexas.edu These materials can act as solid-state ligands, heterogenizing homogeneous catalysts and offering enhanced stability, recyclability, and unique reactivity dictated by the MOF's porous environment. rsc.orgutexas.edunih.gov

Functional Polymers: Phosphine-functionalized polymers are used as recyclable catalysts, reagents, and scavengers for heavy metals. sci-hub.sersc.orgresearchgate.net Derivatives of (2-Methoxyphenyl)methylphosphane could be incorporated into polymer backbones, creating materials for applications in catalysis or as platforms for synthesizing biologically active molecules. sci-hub.se For instance, phosphine oxide porous organic polymers have been fabricated to bind transition metals for electrocatalytic applications like hydrogen production. acs.org

Material TypeIntegration StrategyPotential Application
Metal-Organic Frameworks (MOFs) Use functionalized phosphane derivatives as organic linkers. utexas.eduHeterogeneous catalysis, gas storage, luminescent materials. utexas.eduosti.gov
Porous Organic Polymers (POPs) Incorporate phosphine oxide moieties as anchoring sites for metal ions. acs.orgElectrocatalysis (e.g., hydrogen evolution), heavy metal scavenging. sci-hub.seacs.org
Functional Polymers Covalently attach phosphane derivatives to a polymer backbone. rsc.orgRecyclable catalysts, polymer-supported reagents in organic synthesis. researchgate.net

Innovative Approaches in Ligand Design for Enhanced Catalytic Performance

To overcome the limitations of current catalysts, chemists are exploring innovative strategies in ligand design. The (2-Methoxyphenyl)methylphosphane structure provides a versatile platform for applying these novel concepts.

Hemilabile Ligands: The ortho-methoxy group in (2-Methoxyphenyl)methylphosphane introduces the potential for hemilability. nih.gov Hemilabile ligands contain both a strong (phosphine) and a weak (ether) donor group. wwu.edu The weak donor can dissociate to create a vacant coordination site on the metal center, which is crucial for catalytic activity, and then re-coordinate to stabilize intermediates. nih.gov Exploring this property could lead to highly efficient and selective catalysts.

Ylide-Substituted Phosphines (YPhos): YPhos ligands are a class of exceptionally strong electron-donating phosphines that have demonstrated remarkable performance in catalysis. acs.orgrsc.orgsigmaaldrich.com By incorporating an ylide substituent into the (2-Methoxyphenyl)methylphosphane framework, it is possible to create new, highly active ligands. The donor strength of YPhos ligands can be finely tuned by modifying the ligand backbone, offering a pathway to optimize catalytic performance. nih.gov

Computational Screening and Design: Modern computational chemistry allows for the in-silico design and screening of ligands. nih.govresearchgate.net Virtual libraries of (2-Methoxyphenyl)methylphosphane derivatives can be created and their steric and electronic properties calculated. acs.org This computational approach, such as the Phosphine Optimization Screening Set (PHOSS) methodology, can accelerate the discovery of optimal ligands for specific catalytic reactions by identifying promising candidates for synthesis and testing. chemrxiv.org

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-Methoxyphenyl)methylphosphane with high purity?

The synthesis typically involves reacting a substituted aryl halide with a phosphine precursor under controlled conditions. For example, dicyclohexylphosphine can react with 2-methoxyphenylmethyl halides in the presence of a palladium catalyst to form the target phosphane . Key steps include:

  • Purification : Column chromatography under inert atmosphere (argon/nitrogen) to prevent oxidation.
  • Characterization : 31P^{31}\text{P} NMR to confirm phosphorus environment (δ ~−10 to −30 ppm for aryl phosphanes) and mass spectrometry for molecular weight verification .
  • Yield optimization : Adjusting stoichiometry (1:1.2 ratio of phosphine to aryl halide) and reaction time (12–24 hours) .

Basic: How can researchers distinguish steric vs. electronic effects of the 2-methoxyphenyl group in ligand design?

Methodological approaches include:

  • Comparative studies : Synthesize analogs (e.g., replacing 2-methoxy with 4-methoxy or methyl groups) and compare their catalytic performance in cross-coupling reactions. Electronic effects are probed via Hammett parameters, while steric effects are quantified using Tolman’s cone angle measurements .
  • Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO) .

Advanced: How do contradictions arise in reported catalytic efficiencies of (2-Methoxyphenyl)methylphosphane-based complexes, and how can they be resolved?

Discrepancies often stem from:

  • Reaction conditions : Solvent polarity (e.g., DMF vs. THF) and temperature alter ligand coordination dynamics .
  • Ligand decomposition : Trace oxygen or moisture may oxidize the phosphane to phosphine oxide, reducing catalytic activity. Monitor via 31P^{31}\text{P} NMR post-reaction .
  • Substrate scope : Steric hindrance from ortho-methoxy groups may limit accessibility for bulky substrates. Validate with kinetic studies (e.g., turnover frequency comparisons) .

Advanced: What computational strategies are optimal for modeling the electronic structure of (2-Methoxyphenyl)methylphosphane in metal complexes?

Recommended workflows:

  • DFT parameters : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to account for weak interactions. Basis sets like def2-TZVP are suitable for transition metals .
  • Natural Bond Orbital (NBO) analysis : Quantify donor-acceptor interactions between phosphane lone pairs and metal d-orbitals .
  • Benchmarking : Compare calculated vs. experimental metrics (e.g., bond lengths from X-ray crystallography in related Cu(I)/Ag(I) complexes) .

Advanced: How does the ortho-methoxy group influence cation affinity in coordination chemistry applications?

The 2-methoxy substituent enhances cation binding via:

  • Electronic effects : Electron-donating methoxy group increases phosphorus basicity, improving metal-ligand bond strength (evidenced by MCA [Metal Cation Affinity] values in analogous phosphanes) .
  • Steric protection : The ortho-methoxy group shields the phosphorus center from side reactions, as shown in Ag(I) complexes with β-diketonate ligands, where steric hindrance improves stability .

Basic: What safety protocols are critical when handling (2-Methoxyphenyl)methylphosphane in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers reconcile discrepancies between theoretical predictions and experimental data for phosphane-mediated reactions?

Strategies include:

  • Multi-scale modeling : Combine DFT with molecular dynamics (MD) to simulate solvent effects and ligand flexibility .
  • Experimental validation : Use in situ IR spectroscopy to monitor intermediate formation (e.g., metal-phosphane adducts) .
  • Error analysis : Quantify deviations in activation energy calculations (<5 kcal/mol acceptable for B3LYP) .

Basic: What spectroscopic techniques are essential for characterizing (2-Methoxyphenyl)methylphosphane and its metal complexes?

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assign methoxy (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolve bond angles (P–C–C ~109.5°) and confirm stereochemistry .
  • ESI-MS : Detect metal complex stoichiometry (e.g., [M(phosphane)2_2]+^+ ions) .

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